molecular formula C16H19Cl2NO5 B3099608 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,5-dichloro-phenoxy)-2-pyrrolidinecarboxylic acid CAS No. 1354486-15-9

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,5-dichloro-phenoxy)-2-pyrrolidinecarboxylic acid

Cat. No.: B3099608
CAS No.: 1354486-15-9
M. Wt: 376.2 g/mol
InChI Key: ZZCRZCHEAZGKES-JQWIXIFHSA-N
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Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,5-dichloro-phenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C16H19Cl2NO5 and its molecular weight is 376.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis

  • Asymmetric Hydrogenations : The compound was used in the preparation of a cationic rhodium complex for effective asymmetric hydrogenations of (Z)-2-acetamidoacrylic acid derivatives (Takahashi & Achiwa, 1989).

Tert-Butoxycarbonylation

  • Tert-Butoxycarbonylation Reagent : It served as a reagent for tert-butoxycarbonylation, particularly in the reactions of acidic proton-containing substrates like phenols and aromatic amines (Saito, Ouchi, & Takahata, 2006).

Piperidine Derivatives Synthesis

  • Synthesis of Piperidine Derivatives : The compound played a role in the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives (Xue et al., 2002).

Polyamide Production

  • Polyamide Synthesis : Used in the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol (Hsiao, Yang, & Chen, 2000).

Oxidation Reactions

  • Catalyzing Oxidation Reactions : Acted as an efficient catalyst in tert-butylperoxy radical generation for oxidation reactions (Ratnikov et al., 2011).

Deprotection Processes

  • Selective Deprotection : Utilized in improving selectivity in the removal of tert-butoxycarbonyl groups, particularly when dealing with certain protective groups and esters (Bodanszky & Bodanszky, 2009).

Zinc Complexes

  • In Zinc Complex Studies : Involved in the study of zinc complexes of mono- and diradical Schiff and Mannich bases (Orio et al., 2010).

Combinatorial Chemistry

  • Combinatorial Synthesis : Played a role in the combinatorial solution-phase synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides (Malavašič et al., 2007).

Platinum-Catalyzed Hydroformylation

  • Catalysis in Hydroformylation : Used in platinum-catalyzed asymmetric hydroformylation of olefins (Stille et al., 1991).

Antihypertensive Activity

  • Antihypertensive Activity Study : Investigated for its potential in synthesizing compounds with antihypertensive activity (Kato et al., 1985).

Properties

IUPAC Name

(2S,4S)-4-(2,5-dichlorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2NO5/c1-16(2,3)24-15(22)19-8-10(7-12(19)14(20)21)23-13-6-9(17)4-5-11(13)18/h4-6,10,12H,7-8H2,1-3H3,(H,20,21)/t10-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCRZCHEAZGKES-JQWIXIFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,5-dichloro-phenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,5-dichloro-phenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,5-dichloro-phenoxy)-2-pyrrolidinecarboxylic acid
Reactant of Route 4
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,5-dichloro-phenoxy)-2-pyrrolidinecarboxylic acid
Reactant of Route 5
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,5-dichloro-phenoxy)-2-pyrrolidinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,5-dichloro-phenoxy)-2-pyrrolidinecarboxylic acid

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